molecular formula C22H21N5O5S B2639196 N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888418-13-1

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2639196
CAS No.: 888418-13-1
M. Wt: 467.5
InChI Key: VWFGVIBVJSNKME-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an acetylphenyl group, a thioether group, a dihydropyrimidinone group, and a methoxybenzamide group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds, given the presence of the phenyl and pyrimidinone groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the acetylphenyl group might undergo electrophilic aromatic substitution, while the thioether group could potentially participate in oxidation or alkylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is structurally related to derivatives that have been synthesized for the purpose of exploring chemical reactivity and constructing nitrogen heterocyclic compounds. For instance, Farouk et al. (2021) described the acetylation and formylation of similar pyrimidine derivatives leading to the synthesis of Schiff bases and further construction of pyrazoles, pyrimidines, and diazepines. This process highlights the compound's utility as a precursor in synthesizing diverse heterocyclic compounds, which are significant in medicinal chemistry and material science (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activity and Drug Discovery

Related compounds have been investigated for their biological activities, demonstrating potential applications in drug discovery, particularly as anti-inflammatory, analgesic agents, and antibacterial compounds. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, compounds with structural similarities have been evaluated for their antimicrobial activities, indicating their potential in addressing microbial resistance (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Another area of application includes anticancer research, where derivatives have been synthesized and evaluated against various cancer cell lines. Huang et al. (2020) synthesized a compound with promising anticancer activity, demonstrating marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

Given the potential medicinal applications of similar compounds, future research could explore the biological activity of this compound, potentially leading to the development of new therapeutic agents .

Properties

CAS No.

888418-13-1

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H21N5O5S/c1-12(28)13-3-7-15(8-4-13)24-17(29)11-33-22-26-19(23)18(21(31)27-22)25-20(30)14-5-9-16(32-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)(H3,23,26,27,31)

InChI Key

VWFGVIBVJSNKME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N

solubility

not available

Origin of Product

United States

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